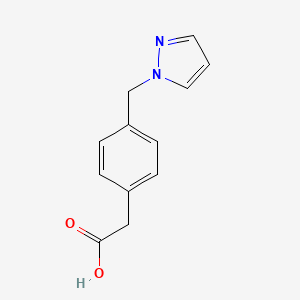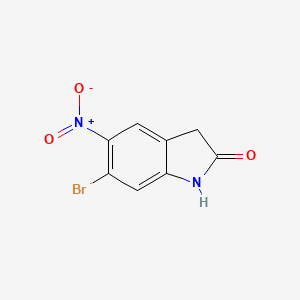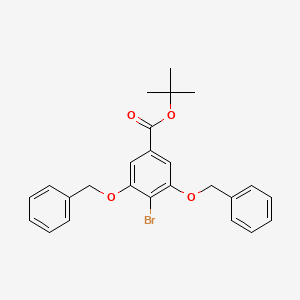
tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate
Übersicht
Beschreibung
Tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate, otherwise known as TB3B4B, is a synthetic organic compound used in a variety of scientific applications. It is a white, crystalline solid with a molecular weight of 462.35 g/mol and a melting point of 85-86 °C. TB3B4B is a highly reactive compound, making it a useful reagent for a variety of organic synthesis reactions. It is also used for the synthesis of a variety of pharmaceuticals, including antibiotics, antifungals, and anti-inflammatories. Additionally, TB3B4B has been used in the synthesis of a variety of polymers and other materials.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid : This compound can be synthesized from tert-butyl derivatives, showing potential in organic synthesis applications (Yi, 2003).
- Formation of Benzaldehyde Derivatives : tert-Butyl 4-bromobenzoate is used in the synthesis of benzaldehyde, demonstrating its role in the formation of aromatic compounds (Kende & Zhong, 1999).
Catalysis and Polymerization
- Catalytic Applications in Asymmetric Hydrogenation : Tert-butyl-based ligands demonstrate high enantioselectivities and catalytic activities in asymmetric hydrogenation, highlighting their potential in pharmaceutical synthesis (Imamoto et al., 2012).
- Polymerization for High-Performance Polymers : The synthesis of polymers with pendant tertiary butyl groups utilizes tert-butyl derivatives, indicating their significance in developing materials with enhanced thermal and mechanical properties (Yıldız et al., 2007).
Advanced Material Development
- Design of Fluorescent Molecular Rotors : Tert-butyl derivatives are used in creating fluorescent molecular rotors for bioimaging, showcasing their application in advanced material science and biomedical fields (Ibarra-Rodrı Guez et al., 2017).
- Synthesis of Light-Emitting Diodes (LEDs) : Tert-butyl derivatives contribute to the synthesis of blue-emitting anthracenes, indicating their role in optoelectronic device fabrication (Danel et al., 2002).
Environmental and Green Chemistry
- Electrochemical Synthesis of Benzoxazole Derivatives : The compound plays a role in the green synthesis of benzoxazole derivatives, emphasizing its importance in environmentally friendly chemical processes (Salehzadeh et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for the study and use of this compound would depend on its properties and potential applications. For example, if it exhibits interesting reactivity, it could be studied further as a synthetic intermediate. If it exhibits biological activity, it could be studied further as a potential pharmaceutical .
Eigenschaften
IUPAC Name |
tert-butyl 4-bromo-3,5-bis(phenylmethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25BrO4/c1-25(2,3)30-24(27)20-14-21(28-16-18-10-6-4-7-11-18)23(26)22(15-20)29-17-19-12-8-5-9-13-19/h4-15H,16-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDGKFPDOHUYRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C(=C1)OCC2=CC=CC=C2)Br)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439133 | |
| Record name | tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158980-57-5 | |
| Record name | tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

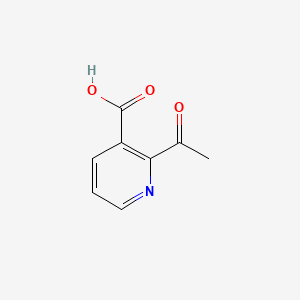
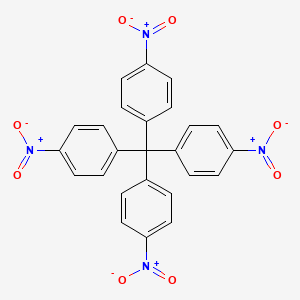
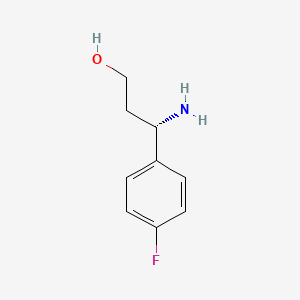

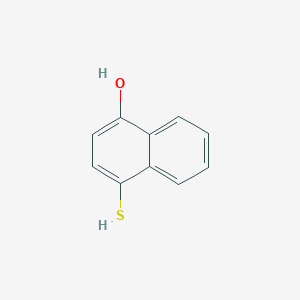
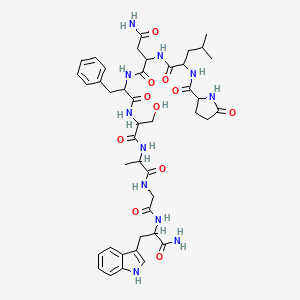
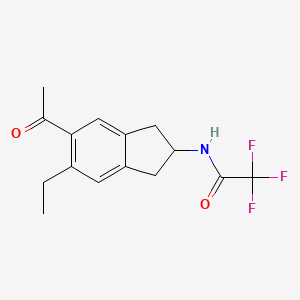
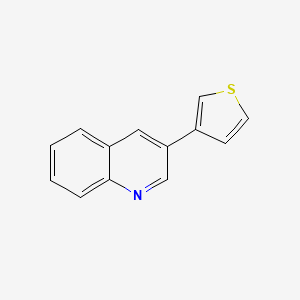
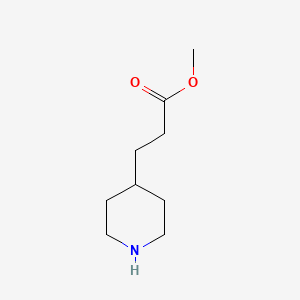
![[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid](/img/structure/B1336638.png)
